2-Phenazinecarbonitrile
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Overview
Description
It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The structure of 2-Phenazinecarbonitrile consists of a phenazine core with a cyano group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 2-Phenazinecarbonitrile, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines.
Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of 1,2-diaminobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Phenazinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenazine-2-carboxylic acid, while reduction can yield phenazine-2-amine .
Scientific Research Applications
2-Phenazinecarbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Phenazinecarbonitrile involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular respiration . In cancer cells, it induces apoptosis by generating reactive oxygen species and inhibiting topoisomerase enzymes .
Comparison with Similar Compounds
2-Phenazinecarbonitrile can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs with antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives.
Properties
CAS No. |
6479-93-2 |
---|---|
Molecular Formula |
C13H7N3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
phenazine-2-carbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7H |
InChI Key |
IWDIQIINIKFOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)C#N |
Origin of Product |
United States |
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